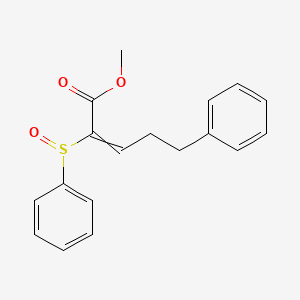
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate is an organic compound that features a unique combination of functional groups, including a sulfinyl group, a phenyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate typically involves the reaction of benzenesulfinyl chloride with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the cellular environment. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may interact with biological targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate can be compared with other similar compounds, such as:
Methyl 2-(benzenesulfonyl)-5-phenylpent-2-enoate: Contains a sulfonyl group instead of a sulfinyl group, which may result in different reactivity and biological activity.
Methyl 2-(benzenesulfinyl)-5-phenylpentanoate: Lacks the double bond in the pent-2-enoate moiety, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138770-95-3 |
|---|---|
Molecular Formula |
C18H18O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-(benzenesulfinyl)-5-phenylpent-2-enoate |
InChI |
InChI=1S/C18H18O3S/c1-21-18(19)17(22(20)16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-14H,8,11H2,1H3 |
InChI Key |
JOVOLQBHASRHNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CCCC1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















